Thallium(3+) perchlorate

Overview

Description

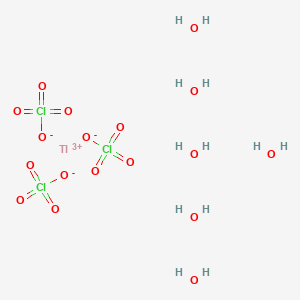

Thallium(3+) perchlorate (chemical formula: $ \text{Cl}3\text{H}2\text{O}_{13}\text{Tl} $, molecular weight: 520.742 g/mol) is a highly reactive inorganic compound. It exists as a crystalline solid with significant applications in oxidation reactions and materials science, particularly in infrared optical materials and photoelectric devices . The compound exhibits strong oxidizing properties, as demonstrated in its use for alkene oxidation in aqueous media, where it shows a reaction parameter $ \rho^* = -3.2 $, indicative of a polar transition state .

Safety and Regulatory Status: Classified as "Dangerous" under GHS guidelines, it carries hazard statements related to acute toxicity, skin corrosion, and environmental harm . This compound is listed in Toyota Manufacturing Standard TMR SAS0126n as a banned substance in raw materials due to its high toxicity and instability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thallium(3+) perchlorate can be synthesized through various methods. One common method involves the reaction of thallium(III) oxide with perchloric acid. The reaction is typically carried out at room temperature and atmospheric pressure:

Tl2O3+6HClO4→2Tl(ClO4)3+3H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting thallium(III) oxide with perchloric acid under controlled conditions to ensure high purity and yield. The process involves careful handling of perchloric acid due to its highly corrosive nature .

Chemical Reactions Analysis

Oxidation Reactions

Thallium(3+) perchlorate is known for its ability to oxidize various organic substrates, including sugars and ketones. The following sections detail some significant oxidation reactions:

-

Aldose Sugars : The oxidation of aldoses by this compound in acidic conditions has been extensively studied. The reaction follows first-order kinetics with respect to both the oxidant and substrate concentrations. The order of reactivity among different aldoses is:

The rate decreases with increasing acidity and is inhibited by chloride and acetate ions .

-

Ketones : this compound can also oxidize ketones such as butanone and cyclohexanone under acidic conditions. The reaction mechanism does not involve enolization as a rate-controlling step, and the rate law derived from these studies indicates a dependence on the concentrations of both the ketone and thallium(3+) ion .

Reaction with Oxalic Acid

The oxidation of oxalic acid by this compound in perchlorate solutions can be described by the following equilibrium:

This reaction is characterized by a high formation constant () and exhibits a significant activation energy barrier, indicating that it proceeds via a complex mechanism involving intermediate species .

Rate Laws

The following rate laws have been derived from studies on various substrates:

-

For aldoses:

-

For ketones:

Where represents the hydrolysis constant of thallium(3+) in solution .

Activation Parameters

Activation parameters such as enthalpy () and entropy () changes have been calculated for various reactions involving this compound. These parameters provide insights into the energy landscape of the reactions and are crucial for understanding reaction mechanisms.

Scientific Research Applications

Thallium(3+) perchlorate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: Thallium compounds are used in biological studies to understand the behavior of heavy metals in biological systems.

Medicine: this compound is used in cardiovascular imaging to detect heart diseases.

Industry: It is utilized in the production of high-temperature superconductors and special glasses.

Mechanism of Action

The mechanism by which thallium(3+) perchlorate exerts its effects involves its strong oxidizing properties. In oxidation reactions, thallium(3+) accepts electrons from the substrate, leading to the formation of thallium(1+) and the oxidized product. The molecular targets and pathways involved depend on the specific reaction and the substrate being oxidized .

Comparison with Similar Compounds

Group 13 Metal Perchlorates

Key Findings :

- This compound is less stable than gallium(3+) perchlorate due to the larger ionic radius and lower charge density of $ \text{Tl}^{3+} $, which weakens metal-oxygen bonds .

- Gallium(3+) perchlorate is safer for laboratory use, as it lacks the severe toxicity associated with thallium compounds .

Lanthanide Perchlorates

Research Insights :

- Both $ \text{Tl}^{3+} $ and $ \text{La}^{3+} $ perchlorates exhibit deviations in heat capacity curves at high concentrations, attributed to hydration shell dynamics and ion clustering .

- Lanthanum(3+) perchlorate is preferred in electrochemical studies due to its predictable solubility and lower hazard profile .

Thallium(I) vs. Thallium(III) Perchlorates

Key Contrasts :

- $ \text{Tl}^+ $ compounds are more prevalent in industrial applications (e.g., low-melting glass), whereas $ \text{Tl}^{3+} $ derivatives are restricted to specialized oxidative chemistry .

- $ \text{Tl}^{3+} $ perchlorate induces endoplasmic reticulum stress in cells at 10 μM, doubling markers like ATF-6 and IRE-1 compared to $ \text{Tl}^+ $ .

Heavy Metal Perchlorates

Biological Activity

Thallium(3+) perchlorate (Tl(ClO₄)₃) is a compound of thallium in its trivalent state, known for its significant biological activity and toxicity. Understanding the biological effects of thallium compounds, particularly Tl(3+), is critical due to their potential health hazards. This article reviews the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and relevant case studies.

Toxicological Profile

Thallium and its compounds, including this compound, exhibit a range of toxic effects primarily due to their interference with biological systems. The following table summarizes key toxicological findings related to thallium exposure:

Thallium(3+) ions exhibit biological activity primarily through their interactions with cellular components. Key mechanisms include:

- Interference with Potassium Transport : Thallium ions mimic potassium ions due to their similar ionic radius, leading to disruptions in potassium-dependent processes such as nerve impulse transmission and muscle contraction .

- Mitochondrial Dysfunction : Thallium can impair mitochondrial function, affecting ATP production and leading to cellular energy deficits .

- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and nucleic acids .

- Reaction with Thiol Groups : Thallium(3+) has a high affinity for thiol groups in proteins, which can alter protein function and lead to cytotoxicity .

Case Studies

Several case studies highlight the biological effects of this compound:

- Case Study 1: Intentional Poisoning : A documented incident involved a patient who ingested thallium salts, leading to severe neurological symptoms and alopecia. Treatment included supportive care and the administration of Prussian blue to enhance thallium excretion .

- Case Study 2: Occupational Exposure : Workers in industries using thallium reported symptoms consistent with chronic exposure, including cognitive deficits and skin lesions. Monitoring revealed elevated blood thallium levels correlating with reported health issues .

Research Findings

Recent research has focused on the kinetics and mechanisms of thallium reactions in biological systems:

- A study examined the oxidation kinetics of sulfanilic acid by thallium(3+) in an acidic perchlorate medium. The findings indicated that thallium(3+) acts as a strong oxidant, suggesting potential applications in chemical synthesis but also highlighting its reactivity and toxicity in biological contexts .

- Another investigation into the interaction between perchlorates and thyroid function found that while perchlorate itself is known for its inhibitory effects on iodide uptake in the thyroid gland, the combined effects of thallium compounds warrant further exploration due to their potential synergistic toxicity .

Q & A

Q. Basic: What synthesis methods are recommended for preparing Thallium(3+) perchlorate, and how can its purity be rigorously characterized?

Methodological Answer:

this compound can be synthesized via neutralization of perchloric acid (HClO₄) with thallium(III) oxide (Tl₂O₃) or hydroxide under controlled conditions. Electrolytic oxidation of thallium(I) salts in perchloric acid media is another validated route . Purity characterization should include:

- Conductivity measurements to assess dissociation behavior (dissociation constant of ~1.00 in water at 25°C) .

- X-ray diffraction (XRD) to confirm isomorphism with alkali metal perchlorates and orthorhombic-cubic phase transitions at 285°C .

- Elemental analysis (e.g., ICP-MS) to verify stoichiometry and detect trace contaminants like chloride, which can interfere with stability studies .

Q. Basic: What analytical techniques are optimal for distinguishing Tl(I) and Tl(III) species in perchlorate-containing aqueous systems?

Methodological Answer:

- DC Polarography : Tl(I) reduction at the dropping mercury electrode (DME) shows distinct half-wave potentials (e.g., -0.45 V vs. SCE in 50% methanol-water), while Tl(III) requires acidic media for reduction .

- Spectrofluorimetry : Use selective fluorophores like 2-phenylbenzo[8,9]quinolizino[4,5,6,7-fed]phenanthridinylium perchlorate, which binds Tl(III) with a detection limit of 0.1 µg/mL .

- Faradaic Impedance : Kinetic parameters (e.g., charge-transfer resistance) differ significantly between Tl(I) and Tl(III) due to oxidation-state-dependent complexation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Containment : Use local exhaust ventilation and sealed containers to prevent dust/aerosol formation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Avoid skin contact due to Tl(III)'s extreme toxicity (LD₅₀ < 10 mg/kg in mammals) .

- Decontamination : Clean spills with 5% sodium bicarbonate solution, followed by EDTA rinsing to chelate residual Tl³⁺ .

- Waste Disposal : Treat waste with sulfide precipitation (e.g., Na₂S) to immobilize Tl(III) before landfill disposal .

Q. Advanced: How can researchers resolve contradictions in reported stability constants (log β) for Tl(III)-perchlorate complexes?

Methodological Answer:

Discrepancies often arise from electrolyte selection. For example:

- Inert Electrolyte Choice : Avoid perchlorate/nitrate salts, which may complex Tl(III). Use fluoride media (e.g., NaF) as a truly inert electrolyte in polarographic studies .

- Multi-Technique Validation : Cross-validate log β values using spectrophotometry (UV-Vis at 280 nm for TlCl₂⁺) and potentiometry .

- Ionic Strength Adjustments : Apply Davies or Specific Ion Interaction Theory (SIT) corrections to account for activity coefficient variations .

Q. Advanced: What experimental approaches elucidate the thermal decomposition kinetics of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss between 430–500°C, where Tl(ClO₄)₃ decomposes to Tl₂O₃ and TlCl. Activation energy (54 kcal/mol) can be derived via Arrhenius plots .

- Differential Scanning Calorimetry (DSC) : Detect endothermic phase transitions (e.g., orthorhombic-cubic at 285°C) and exothermic decomposition events .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., Cl₂, O₂) to refine decomposition pathways .

Q. Advanced: How does chloride contamination impact electrochemical analysis of Tl(III) in perchlorate matrices, and how can it be mitigated?

Methodological Answer:

- Interference Mechanism : Chloride forms stable Tl(III)-Cl complexes (e.g., TlCl²⁺, log β = 6.2×10⁴), shifting reduction potentials and distorting polarographic waves .

- Mitigation Strategies :

- Pre-Treatment : Add AgNO₃ to precipitate Cl⁻ as AgCl, followed by filtration .

- Alternative Media : Use fluoride-based electrolytes (e.g., 0.1 M NaF) to suppress Cl⁻ complexation .

- Standard Additions : Spiking known Tl(III) concentrations into contaminated samples to correct for matrix effects .

Q. Advanced: What methodologies enable speciation analysis of Tl(III) in mixed organic-aqueous solvents (e.g., methanol-water)?

Methodological Answer:

- AC Polarography : In 50% methanol-water, Tl(I) exhibits a diffusion-controlled reduction peak at -0.75 V, while Tl(III) requires proton-assisted reduction in acidic media (pH < 2) .

- Cyclic Voltammetry (CV) : Scan rates > 100 mV/s reveal Tl(III)/Tl(I) redox couples, with peak separation indicating kinetic reversibility .

- Hydride Generation-Atomic Absorption Spectroscopy (HG-AAS) : Reduce Tl(III) to volatile TlH₃ in methanol-rich media for ultrasensitive detection (LOD: 0.01 µg/L) .

Properties

IUPAC Name |

thallium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.6H2O.Tl/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXCISGVIPGBLK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tl+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O18Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166001 | |

| Record name | Thallium(3+) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: White hygroscopic crystals; [MSDSonline] | |

| Record name | Thallium III perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15596-83-5 | |

| Record name | Thallium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015596835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium(3+) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.